4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3,5-dimethyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPZVYUGWLKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Iodo 3,5 Dimethyl 1 Propyl 1h Pyrazole
Reactivity of the C4-Iodine Moiety in 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
The iodine atom at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity, serving as a versatile functional handle for the introduction of a wide array of substituents. This reactivity is predominantly exploited through transition-metal-catalyzed cross-coupling reactions, although other pathways are mechanistically plausible.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The canonical SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. wikipedia.orgnih.gov For this pathway to be favorable, the aromatic ring must typically be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group, which stabilize the anionic intermediate. wikipedia.org
In the case of this compound, the pyrazole ring is substituted with electron-donating alkyl groups (two methyl groups and one propyl group). These substituents increase the electron density of the heterocyclic ring, making it less electrophilic and thus disfavoring the formation of the negatively charged Meisenheimer complex required for a classical SNAr reaction. mdpi.com Consequently, direct displacement of the C4-iodine by common nucleophiles under standard SNAr conditions is generally inefficient and not a preferred synthetic route for the functionalization of this specific compound. Alternative pathways, such as those catalyzed by transition metals, are significantly more effective.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming carbon-carbon bonds, and the C4-iodo group of the pyrazole serves as an excellent electrophilic partner in these transformations. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for generating C(sp²)–C(sp²) bonds. For 4-iodopyrazoles, this reaction provides efficient access to 4-arylpyrazole derivatives. vu.nl The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | >95 | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | >95 | researchgate.net |
| 3 | 3-Chlorophenylboronic acid | Pd-IPG (0.3) | NaOH | EtOH/H₂O | 60 | >98 | researchgate.net |
Stille Coupling: The Stille coupling involves the reaction of an organostannane (e.g., tributylstannyl derivatives) with an organic halide. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org 4-Iodopyrazoles can be effectively coupled with various organostannanes to produce 4-aryl-, 4-alkenyl-, or 4-alkynylpyrazoles. The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts. organic-chemistry.org This heightened reactivity often allows for milder reaction conditions. wikipedia.org The Negishi reaction has proven to be an effective method for C-C bond formation at the C4 position of the pyrazole nucleus, particularly in the synthesis of complex bi(hetero)aryls. organic-chemistry.orgwikipedia.org Palladium catalysts are generally preferred for their high yields and functional group tolerance. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a robust method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is unique among the common cross-coupling reactions in that it typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. mdpi.com 4-Iodopyrazoles readily undergo Sonogashira coupling to afford 4-alkynylpyrazole derivatives, which are valuable synthetic intermediates. clockss.orgdaneshyari.com
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N | [TBP][4EtOV] | 55 | >99 | beilstein-journals.org |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | None | [TBP][4EtOV] | 55 | 92 | beilstein-journals.org | |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 94 | clockss.org |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-N bonds. Research has demonstrated that 4-iodopyrazoles can be effectively coupled with alcohols using a copper(I) iodide (CuI) catalyst. nih.govnih.gov This direct C4-alkoxylation protocol is optimized using a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base like potassium t-butoxide, often under microwave irradiation to accelerate the reaction. nih.govsemanticscholar.org This method allows for the synthesis of various 4-alkoxypyrazoles, which are of interest in medicinal chemistry. nih.gov
| Entry | Alcohol | Ligand (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl alcohol | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK | 130 (MW) | 1 | 66 | nih.gov |
| 2 | Benzyl alcohol | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK | 130 (MW) | 1 | 77 | nih.gov |
| 3 | Cyclohexanol | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | tBuOK | 130 (MW) | 1 | 72 | nih.gov |
Other Transition-Metal Mediated Transformations
Beyond the canonical cross-coupling reactions, the C4-iodine bond can participate in other important transition-metal-mediated transformations.
Heck-Mizoroki Reaction: The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes, and it represents a key method for C-C bond formation. wikipedia.org Studies on 1-protected 4-iodo-1H-pyrazoles have shown that they can be successfully coupled with various alkenes, such as acrylates and styrenes, using a palladium catalyst. clockss.orgcrossref.org An effective catalytic system for this transformation consists of Pd(OAc)₂ with triethyl phosphite, P(OEt)₃, as a ligand. clockss.org This reaction provides a direct route to C4-alkenylated pyrazoles. clockss.org
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 95 | clockss.org |
| 2 | Acrylonitrile | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 88 | clockss.org |
| 3 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | 44 | clockss.org |
Reactions Involving the Pyrazole Heterocycle of this compound
While the C4-iodine is the most reactive site for substitution, the peripheral alkyl groups on the pyrazole ring also possess potential for chemical modification.
Functionalization of Peripheral Methyl Groups
The methyl groups at the C3 and C5 positions of the pyrazole ring are generally unreactive towards the electrophilic and nucleophilic reagents commonly used for ring functionalization. However, their C-H bonds can be activated under specific conditions, typically involving radical pathways or strong bases.
While specific studies on the methyl group functionalization of this compound are not extensively reported, general principles of methylarene chemistry can be applied. Potential transformations could include:
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), benzylic-type halogenation could occur to yield 3-(bromomethyl) or 5-(bromomethyl) derivatives. This would require careful control to avoid competing reactions at the pyrazole ring or with the N-propyl group.
Oxidation: Strong oxidizing agents could potentially oxidize the methyl groups to carboxylic acids. However, the pyrazole ring itself is susceptible to oxidation, making selective transformation challenging. Milder, more selective reagents would be necessary. For instance, the chromium trioxide–3,5-dimethylpyrazole (B48361) complex has been reported as a mild and selective reagent for the oxidation of methylene (B1212753) units adjacent to cyclopropane (B1198618) rings, indicating the relative stability of the pyrazole core under these specific oxidative conditions. rsc.orgacs.org
Deprotonation-Alkylation: The protons on the methyl groups are weakly acidic. Treatment with a very strong base (e.g., an organolithium reagent) could potentially deprotonate a methyl group to form a pyrazolylmethanide anion, which could then be trapped with an electrophile. This approach would need to account for potential competitive metal-halogen exchange at the C4-iodine position.
These potential pathways remain largely theoretical for this specific substrate and would require empirical investigation to determine their feasibility and selectivity in the presence of the reactive C4-iodine moiety.
Absence of Specific Research Data on this compound Prevents In-Depth Analysis
Our investigation sought to elaborate on the following key areas:
Reactivity at the N1-Propyl Substituent: To detail specific chemical transformations involving the propyl group attached to the nitrogen at the 1-position of the pyrazole ring.
Mechanistic Elucidation of Key Transformations: To provide a thorough understanding of the underlying mechanisms of reactions involving this compound. This included:
Kinetic Studies: To present quantitative data on reaction rates, such as rate constants and reaction orders, which are crucial for understanding reaction mechanisms.
Isotopic Labeling Experiments: To describe studies using isotopically labeled compounds to trace the movement of atoms and elucidate reaction pathways.
Unfortunately, the search for scholarly articles, patents, and academic databases did not uncover specific research that has been conducted and published on these aspects of this compound. The existing literature focuses on the synthesis and reactivity of broader classes of pyrazole derivatives, without providing the granular detail required to address the specific sections and subsections of the requested article.
Consequently, the creation of data tables with detailed research findings, as instructed, is not feasible due to the absence of the necessary primary data. To provide a scientifically accurate and authoritative article, it is imperative to rely on published, peer-reviewed research. In this instance, such specific research on this compound appears to be unavailable.
Coordination Chemistry of 4 Iodo 3,5 Dimethyl 1 Propyl 1h Pyrazole Derivatives
Ligand Design Principles Incorporating the 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Scaffold
The design of ligands is a crucial step in the development of metal complexes with desired properties. The this compound scaffold offers several key features that make it an attractive component in ligand design. The pyrazole (B372694) ring itself is a robust N-donor ligand, and its substituents can be systematically varied to modulate the ligand's characteristics.
The propyl group at the N1 position enhances the solubility of both the free ligand and its metal complexes in organic solvents, which is advantageous for homogeneous catalysis. Furthermore, the steric bulk of the propyl group can influence the coordination geometry around the metal center, potentially creating a specific environment for catalytic reactions.
The methyl groups at the C3 and C5 positions provide steric hindrance that can protect the metal center from unwanted side reactions and influence the stability and reactivity of the resulting complex. These groups also contribute to the electron-donating ability of the pyrazole ring.
The iodo group at the C4 position is a particularly interesting feature. Its electron-withdrawing nature can modify the electronic properties of the pyrazole ring, thereby influencing the strength of the metal-ligand bond. Moreover, the iodo substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligands. This "ligand-as-platform" approach enables the creation of a library of derivatives with systematically tuned properties.
By incorporating the this compound scaffold into larger molecular architectures, a variety of ligand types can be envisioned, including bidentate, tridentate, and polydentate systems. For example, linking two such pyrazole units via a flexible or rigid spacer can lead to the formation of chelating ligands with varying bite angles and flexibility.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt and reaction conditions (e.g., temperature, stoichiometry) plays a critical role in determining the final structure and nuclearity of the complex.
Transition Metal Complexes
Transition metals, with their variable oxidation states and coordination numbers, form a wide range of complexes with pyrazole-based ligands. The synthesis of transition metal complexes of this compound would likely proceed by reacting the ligand with a metal halide, acetate, or acetylacetonate (B107027) precursor.
For instance, the reaction of this compound with palladium(II) chloride could yield a square planar complex, which is a common geometry for Pd(II). The characterization of such complexes would involve a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination to the metal center can provide evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes in solution. Coordination-induced shifts in the proton and carbon signals of the pyrazole ring can be observed.
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.
A hypothetical data table for a series of transition metal complexes with a bidentate ligand derived from this compound is presented below.
| Metal Ion | Complex Formula | Coordination Geometry | Key IR Bands (cm⁻¹) (Δν(C=N)) | ¹H NMR (δ, ppm) (pyrazole-H) |
| Pd(II) | [Pd(L)Cl₂] | Square Planar | +15-20 | Shifted downfield |
| Pt(II) | [Pt(L)Cl₂] | Square Planar | +18-25 | Shifted downfield |
| Ru(II) | [Ru(L)₂(bpy)]²⁺ | Octahedral | +12-18 | Complex multiplets |
| Cu(II) | [Cu(L)₂(NO₃)₂] | Distorted Octahedral | +10-15 | Broadened signals |
L represents a bidentate ligand incorporating two this compound units.
Lanthanide and Actinide Complexes
The coordination chemistry of lanthanides and actinides with N-donor ligands is of interest for applications in areas such as luminescence and nuclear waste separation. nih.gov The larger ionic radii of these f-block elements typically lead to higher coordination numbers and different coordination geometries compared to transition metals. nih.gov
The synthesis of lanthanide and actinide complexes with this compound-based ligands would likely involve the reaction with metal nitrates or triflates. The resulting complexes could exhibit coordination numbers ranging from 6 to 12. Characterization techniques would be similar to those used for transition metal complexes, with the addition of luminescence spectroscopy for lanthanide complexes.
Denticity and Coordination Modes of this compound Derivatives
The versatility of pyrazole-based ligands is partly due to their ability to adopt various coordination modes. A simple monodentate ligand like this compound would typically coordinate to a metal center through the N2 nitrogen atom.
However, by incorporating this pyrazole unit into larger molecules, a range of denticities and coordination modes can be achieved:
Monodentate: The pyrazole ring binds to a single metal center through one of its nitrogen atoms.
Bidentate: Two pyrazole rings, or a pyrazole ring and another donor atom within the same ligand, bind to the same metal center, forming a chelate ring.
Bridging: The pyrazole ring can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This is more common with N-unsubstituted pyrazoles, but can be engineered in multidentate ligands.
The specific coordination mode adopted will depend on the design of the ligand, the nature of the metal ion, and the reaction conditions. For instance, a ligand with two this compound units linked by a short, rigid spacer might favor a bidentate chelating mode, while a longer, more flexible spacer could allow for bridging coordination.
Electronic and Steric Effects of the Iodine and Propyl Substituents on Coordination
The substituents on the pyrazole ring have a profound impact on the coordination properties of the ligand.
Electronic Effects:
Iodine: As an electron-withdrawing group, the iodine atom at the C4 position decreases the electron density on the pyrazole ring. This can weaken the σ-donor ability of the coordinating nitrogen atom, leading to a less stable metal-ligand bond compared to an unsubstituted pyrazole. However, this electronic effect can be beneficial in certain catalytic applications where fine-tuning of the metal center's electronics is required.
Propyl Group: The propyl group at the N1 position is an electron-donating group, which increases the electron density on the pyrazole ring and enhances its σ-donor strength. This effect can partially counteract the electron-withdrawing effect of the iodo group.
Steric Effects:
Propyl Group: The propyl group introduces steric bulk near the coordination site. This can influence the coordination number and geometry of the metal complex. For example, it might favor the formation of complexes with lower coordination numbers or create a specific chiral pocket around the metal center.
Methyl Groups: The methyl groups at the C3 and C5 positions also contribute to the steric environment around the metal. They can prevent the close approach of bulky substrates or other ligands.
Iodine Atom: The iodine atom, being larger than hydrogen, also adds to the steric congestion around the pyrazole ring.
The interplay of these electronic and steric effects ultimately determines the stability, structure, and reactivity of the resulting metal complexes.
Applications of this compound Metal Complexes in Catalysis
While specific catalytic applications for metal complexes of this compound have not been extensively reported, the features of this ligand suggest potential utility in various catalytic transformations. Pyrazole-based ligands have been successfully employed in a range of catalytic reactions. nih.gov
The presence of the iodo group is particularly significant, as it allows for the post-synthetic modification of the ligand. For example, a palladium complex of a 4-iodopyrazole (B32481) ligand could itself be a substrate for a Suzuki or Sonogashira coupling reaction, leading to the in-situ generation of a more complex catalytic system.
Potential catalytic applications could include:
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for C-C and C-N bond formation. The electronic properties of the this compound ligand could be tuned to optimize the catalytic activity of a palladium center.
Oxidation Catalysis: Copper and iron complexes with pyrazole-based ligands have shown activity in oxidation reactions. The steric environment created by the propyl and methyl groups could influence the selectivity of such reactions.
Polymerization: The well-defined coordination sphere provided by these ligands could be beneficial for controlling the stereochemistry of polymerization reactions.
Below is a hypothetical table illustrating potential catalytic activities of metal complexes derived from a ligand (L) based on the this compound scaffold.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Selectivity (%) |
| [Pd(L)Cl₂] | Suzuki Coupling | Aryl bromide | Biaryl | >90 | >98 |
| [Cu(L)(CH₃CN)₂]PF₆ | Cycloaddition | Alkyne and azide | Triazole | >95 | Regioselective |
| [Ru(L)₂(p-cymene)]Cl₂ | Hydrogenation | Ketone | Alcohol | >99 | Enantioselective |
Homogeneous Catalysis
In homogeneous catalysis, pyrazole-based ligands have been successfully employed in a variety of metal-catalyzed reactions. The catalytic activity of metal complexes derived from substituted pyrazoles is often attributed to the electronic and steric environment provided by the ligand around the metal center.
One of the most relevant areas of application for iodo-substituted pyrazoles is in cross-coupling reactions. For instance, the Heck-Mizoroki reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully applied to 1-protected-4-iodo-1H-pyrazoles. In these reactions, the 4-iodo-pyrazole acts as an aryl halide substrate that couples with various alkenes to form 4-alkenyl-1H-pyrazoles. The reaction is typically catalyzed by a palladium(II) acetate/tri(ethyl)phosphite system. The trityl group has been identified as a suitable protecting group for the pyrazole's N-H, and acrylates have been shown to be effective coupling partners clockss.org.
The general scheme for the Heck-Mizoroki reaction of a 4-iodo-pyrazole is as follows:
R-CH=CH₂ + I-Pyrazole --(Pd catalyst, base)--> R-CH=CH-Pyrazole + HI
The success of this reaction with other 4-iodo-pyrazoles suggests that this compound could also serve as a substrate in similar palladium-catalyzed cross-coupling reactions. The propyl group at the N1 position would eliminate the need for a protecting group, potentially simplifying the reaction procedure. The methyl groups at the 3 and 5 positions may exert a steric influence on the catalytic center, which could affect the reaction's efficiency and selectivity.
Furthermore, pyrazole derivatives are known to form catalytically active complexes with other transition metals such as copper, nickel, and cobalt. These complexes have shown efficacy in oxidation and polymerization reactions. For example, copper(II) complexes with pyrazole-based ligands have been used to catalyze the oxidation of catechol to o-quinone mdpi.com. The catalytic activity in such systems is influenced by the nature of the ligand, the copper salt used, and the solvent mdpi.com. It is plausible that this compound could form similar catalytically active copper complexes.
The following table summarizes the key aspects of homogeneous catalysis involving iodo-substituted pyrazoles based on available research.
| Catalytic Reaction | Substrate | Catalyst System | Product | Key Findings |
| Heck-Mizoroki | 1-Protected-4-iodo-1H-pyrazoles and various alkenes | Pd(OAc)₂ / P(OEt)₃ | 1-Protected-4-alkenyl-1H-pyrazoles | P(OEt)₃ is a suitable ligand, and the trityl group is an effective protecting group. clockss.org |
It is important to note that while these findings for related compounds are indicative, the specific catalytic behavior of this compound would need to be experimentally verified.
Heterogeneous Catalysis
The application of pyrazole derivatives in heterogeneous catalysis often involves the immobilization of pyrazole-based metal complexes onto solid supports or the formation of coordination polymers. The functional groups on the pyrazole ring can be exploited for anchoring the catalyst to a surface, thereby facilitating catalyst recovery and reuse.
The iodo-substituent at the 4-position of this compound offers a convenient handle for post-synthetic modification. For instance, the carbon-iodine bond can participate in further cross-coupling reactions, such as Sonogashira or Suzuki couplings, to attach the pyrazole moiety to a larger organic framework or a functionalized solid support like silica (B1680970) or a polymer resin nih.gov. Once immobilized, the pyrazole can then coordinate with a metal ion to generate a heterogeneous catalyst.
Another approach to heterogeneous catalysis is through the formation of coordination polymers. Pyrazoles, particularly 3,5-disubstituted ones, are known to form coordination polymers with metal ions like copper(II). For example, a one-pot reaction of copper powder, anhydrous copper(II) sulfate (B86663), and 3,5-dimethyl-1H-pyrazole in acetonitrile (B52724) has been shown to yield a coordination polymer with the formula [Cu(SO₄)(C₅H₈N₂)₄]n nih.gov. In this structure, the 3,5-dimethyl-1H-pyrazole molecules act as monodentate ligands, and the sulfate ions bridge the copper centers to form a polymeric chain nih.gov.
The table below outlines potential strategies for the development of heterogeneous catalysts based on this compound, drawing from research on related compounds.
| Heterogeneous Catalyst Type | Method of Preparation | Potential Metal Centers | Potential Catalytic Applications |
| Supported Catalyst | Immobilization via the iodo group onto a solid support (e.g., silica, polymer) followed by metallation. | Pd, Cu, Ni, Co | Cross-coupling reactions, oxidation, reduction. |
| Coordination Polymer | Self-assembly of the pyrazole ligand with metal salts. | Cu, Ag, Zn | Gas storage, separation, Lewis acid catalysis. |
While the synthesis and catalytic testing of heterogeneous systems based on this compound have not been specifically reported, the existing literature on pyrazole-based materials provides a solid foundation for future research in this area. The versatility of pyrazole chemistry suggests that this compound holds promise for the development of novel and efficient heterogeneous catalysts.
Computational and Theoretical Studies on 4 Iodo 3,5 Dimethyl 1 Propyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. jcsp.org.pk It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations on pyrazole (B372694) derivatives have been employed to investigate their optimized geometries, electronic properties, and charge transfer characteristics. jcsp.org.pk
For this compound, DFT calculations, likely using functionals such as B3LYP with basis sets like 6-31G* or LANL2DZdp, could be employed to study its electronic properties. researchgate.net Such studies for similar pyrazole derivatives have focused on the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jcsp.org.pk The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.net For instance, in a study on pyrazole-carboxamide compounds, the HOMO and LUMO energies were calculated to be in the ranges of -5.37 eV to -5.67 eV and -1.13 eV to -1.79 eV, respectively. jcsp.org.pk These values provide insights into the molecule's susceptibility to oxidation and its electron-accepting capabilities. jcsp.org.pk
Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. nih.gov For pyrazole derivatives, MEP analysis has shown that specific regions, such as amide and nitro groups, can be centers for electrophilic attacks. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Pyrazole-carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole-carboxamide Derivative 2 | -5.56 | -1.24 | 4.32 |
| Pyrazole-carboxamide Derivative 3 | -5.67 | -1.79 | 3.88 |
Note: The data in this table is based on studies of various pyrazole-carboxamide derivatives and is intended to be illustrative of the types of results obtained from DFT calculations on similar molecular structures. jcsp.org.pk
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. tsijournals.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic structure information. For instance, the reaction mechanism of oximation in the synthesis of a 4-iodo-3,5-dimethyl-pyrazole potassium compound was studied at the MP2/6-311++G(d,p) level to confirm stable geometric configurations of intermediates. sciengine.com
Ab initio calculations can be used to determine molecular geometries, vibrational frequencies, and other properties of this compound with a high degree of accuracy. scispace.com While computationally more demanding than DFT, these methods are valuable for benchmarking and for systems where electron correlation is particularly important.
Conformational Analysis of this compound and its Derivatives
The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) and determining their relative energies.
For this compound, the rotation around the N-propyl bond would be a key area of investigation. Computational methods, including both DFT and ab initio approaches, can be used to perform a potential energy surface scan by systematically rotating the propyl group. researchgate.net This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
In a study on a related (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, DFT calculations were used to determine that the molecule adopts an anti-conformation for the mutual orientation of the C=O double bond with respect to the N-N single bond in the crystal structure. researchgate.net Similar analyses could reveal the preferred orientation of the propyl group in this compound relative to the pyrazole ring.
Theoretical Prediction of Reactivity and Reaction Pathways for this compound
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms.
Identifying the transition state structure is crucial for understanding the kinetics of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, corresponding to an energy maximum along the reaction coordinate and a minimum in all other degrees of freedom.
For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational methods can be used to locate and characterize the transition state structures. nih.govarkat-usa.org This involves geometry optimization to find the saddle point and frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
DFT calculations have been successfully used to study the reaction pathways of pyrazole derivatives. For example, a study on the reaction of 3-methylthio-4-cyano-pyrazole with iodomethane (B122720) examined two possible reaction pathways and determined the dominant channel based on the calculated energy profiles. researchgate.net Similar computational approaches could be applied to predict the most favorable reaction pathways for this compound in various chemical transformations.
Molecular Dynamics Simulations of this compound in Various Environments
There are no published molecular dynamics (MD) simulation studies specifically focused on this compound.
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvents or biological macromolecules. For pyrazole derivatives in general, MD simulations have been employed to explore their binding modes to biological targets and to understand their dynamic behavior in solution. eurasianjournals.com Such studies are crucial for rational drug design, helping to optimize the pharmacological properties of lead compounds. eurasianjournals.com
In Silico Design of Novel Compounds Based on the this compound Framework
There is no available research on the in silico design of novel compounds using the this compound scaffold.
In silico drug design involves the use of computational methods to identify and optimize new drug candidates. This can include techniques like virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. The pyrazole nucleus is a common scaffold in medicinal chemistry, and various computational studies have focused on designing novel pyrazole-based compounds with a range of biological activities. eurasianjournals.comresearchgate.net These studies often involve modifying the substituents on the pyrazole ring to enhance binding affinity and selectivity for a particular biological target.
While the specific compound of interest has not been studied, research on related 4-halogenated pyrazoles has provided insights into the effects of halogen substitution on the structural and electronic properties of the pyrazole ring. mdpi.com For instance, studies on 4-iodo-1H-pyrazole have completed the crystallographic data for the series of 4-halogenated-1H-pyrazoles, analyzing factors like C-X bond lengths and hydrogen bonding motifs. mdpi.com Such fundamental studies could, in principle, inform future computational design efforts involving more complex derivatives like this compound.
Applications of 4 Iodo 3,5 Dimethyl 1 Propyl 1h Pyrazole As a Synthetic Synthon
4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole in the Construction of Complex Heterocyclic Systems
The carbon-iodine bond in this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are instrumental in forming new carbon-carbon bonds, facilitating the fusion of the pyrazole (B372694) ring with other cyclic systems to create complex heterocyclic structures.
The synthesis of pyrazole-fused ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, often involves the cyclization of appropriately functionalized pyrazole precursors. While 4-iodopyrazoles are typically used to introduce substituents at the 4-position, the synthesis of fused systems often starts with aminopyrazoles that undergo condensation reactions with 1,3-dielectrophiles. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a common method for constructing the pyrazolo[3,4-b]pyridine core. mdpi.comnih.gov Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from aminopyrazole carbonitriles. ekb.egnih.gov
The utility of this compound in this context would be as a precursor to these necessary starting materials. For example, the iodo group could be transformed into other functional groups, such as an amino or cyano group, which could then participate in cyclization reactions. More directly, cross-coupling reactions on the 4-iodopyrazole (B32481) can be used to build precursors for subsequent cyclizations.
Table 1: Examples of Pyrazole-Fused Ring System Synthesis
| Starting Pyrazole Derivative | Reagents and Conditions | Fused Ring System | Reference |
|---|---|---|---|
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones, ZrCl₄, DMF/EtOH, 95 °C | Pyrazolo[3,4-b]pyridines | mdpi.com |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate, POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea, then benzoyl chloride | Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine | nih.gov |
The construction of polycyclic aromatic compounds (PACs) can be achieved by extending the aromatic system of the pyrazole ring through cross-coupling reactions. The Heck-Mizoroki reaction, for instance, allows for the coupling of 4-iodopyrazoles with alkenes to form 4-alkenylpyrazoles. clockss.org These products can then undergo further cyclization reactions to generate fused polycyclic systems.
Similarly, Suzuki-Miyaura coupling with arylboronic acids can be employed to synthesize 4-arylpyrazoles. ccspublishing.org.cnrsc.org When bifunctional coupling partners are used, this can lead to the formation of extended polycyclic aromatic networks. The Sonogashira coupling with terminal alkynes is another powerful tool for introducing alkynyl substituents at the 4-position, which are versatile intermediates for the synthesis of various polycyclic structures. nih.govarkat-usa.orgresearchgate.netmdpi.com
Table 2: Cross-Coupling Reactions for the Synthesis of Precursors to Polycyclic Aromatic Compounds
| 4-Iodopyrazole Derivative | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| 1-Protected-4-iodo-1H-pyrazoles | Various alkenes | Heck-Mizoroki | Pd(OAc)₂, P(OEt)₃ | 4-Alkenyl-1H-pyrazoles | clockss.org |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acids | Suzuki-Miyaura | Not specified | 4-Aryl-1H-pyrazoles | ccspublishing.org.cn |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazoles | Phenylacetylene | Sonogashira | Not specified | 4-Phenylethynyl-1H-pyrazoles | nih.gov |
Scaffold Diversity Generation from this compound
The pyrazole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for generating molecular diversity in drug discovery programs. This compound is an excellent starting point for creating libraries of compounds with diverse substituents at the 4-position.
Through the aforementioned cross-coupling reactions, a vast array of chemical moieties can be introduced. Suzuki-Miyaura coupling allows for the incorporation of various aryl and heteroaryl groups. rsc.orgnih.gov The Sonogashira reaction introduces linear alkynyl linkers, which can be further functionalized. The Heck reaction provides access to styrenyl and other alkenyl derivatives. clockss.org Furthermore, Buchwald-Hartwig amination can be used to introduce diverse amine functionalities at the 4-position, although this may require specific catalysts and conditions depending on the nature of the amine. nih.gov This wide range of possible transformations makes 4-iodopyrazoles key intermediates for the generation of diverse chemical libraries for biological screening.
Role of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. While this compound itself is not typically a direct component in common MCRs for pyrazole synthesis, it can be a precursor to substrates used in such reactions. For example, it could be converted to a pyrazole-4-carbaldehyde, which can then participate in MCRs to build more complex structures.
The synthesis of 4-halopyrazoles can itself be achieved through a three-component reaction of hydrazines, acetylacetones, and a halogen source, such as sodium halides, under electrochemical conditions. rsc.org This provides a direct route to compounds like this compound.
Many MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles, which are formed from the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine (B178648). nih.gov
Stereoselective Transformations Utilizing this compound Derivatives
While this compound is an achiral molecule, it can be used as a synthon in the synthesis of chiral molecules. Stereoselective transformations can be performed on derivatives of this compound, or it can be reacted with chiral reagents to induce stereoselectivity.
For example, if the propyl group at the N1-position were replaced with a chiral auxiliary, subsequent reactions could proceed with a degree of stereocontrol. The synthesis of novel chiral pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov Another approach involves the reaction of α-chiral tosylhydrazones with terminal alkynes to produce chiral pyrazoles with a stereogenic group at the nitrogen atom. uniovi.es
Furthermore, isothiourea-catalyzed multicomponent cascade reactions have been developed for the stereoselective divergent synthesis of chiral pyrazolone-derived β-amino acid esters and β-lactams. nih.govresearchgate.net Derivatives of this compound could potentially be incorporated into such synthetic schemes to generate novel chiral compounds. The enantioselective separation of chiral N1-substituted pyrazoles has also been demonstrated using chiral stationary phases in HPLC, which is crucial for the analysis and purification of stereoisomers. acs.org
Development of Novel Methodologies Using this compound as a Precursor
The reactivity of the C-I bond in 4-iodopyrazoles makes them valuable precursors for the development of new synthetic methodologies. The electrophilic cyclization of α,β-alkynic hydrazones mediated by molecular iodine is a novel method for the synthesis of 4-iodopyrazoles. metu.edu.tr This highlights the ongoing research into new ways to access these important synthons.
Furthermore, the development of new cross-coupling protocols often utilizes substrates like 4-iodopyrazoles to demonstrate the scope and utility of the new method. For example, advancements in Suzuki-Miyaura coupling for unprotected nitrogen-rich heterocycles have been tested on bromopyrazoles, and similar studies could be extended to iodopyrazoles. nih.gov The versatility of this compound as a building block ensures its continued use in the exploration of novel synthetic transformations and the construction of new molecular entities.
Advanced Spectroscopic Characterization Methodologies for 4 Iodo 3,5 Dimethyl 1 Propyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis
The analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra provides the initial and most fundamental layer of structural information for 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-propyl group will display three signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl (CH₂), and a triplet for the methylene group directly attached to the pyrazole (B372694) nitrogen (N-CH₂). The two methyl groups at positions 3 and 5 of the pyrazole ring are expected to be chemically equivalent due to free rotation, thus appearing as a single sharp singlet.
The ¹³C NMR spectrum provides insight into the carbon framework. Key resonances will include those for the pyrazole ring carbons (C3, C4, and C5), the two equivalent methyl carbons attached to the ring, and the three distinct carbons of the N-propyl group. The carbon atom bearing the iodine (C4) is expected to show a significantly upfield chemical shift compared to an unsubstituted pyrazole due to the heavy atom effect of iodine. In a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C4 signal appears at 60.8 ppm. researchgate.net
¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct information about the electronic environment of the two nitrogen atoms in the pyrazole ring. The pyridine-like nitrogen (N2) and the pyrrole-like nitrogen (N1), which is substituted with the propyl group, will have distinct chemical shifts. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹⁵N chemical shifts were reported, providing a reference for the expected values in the target compound. researchgate.net
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₂-CH₂-CH₃ | ~0.9 (t) | ~11 |
| N-CH₂-CH₂-CH₃ | ~1.8 (sextet) | ~24 |
| N-CH₂-CH₂-CH₃ | ~3.9 (t) | ~50 |
| 3-CH₃ and 5-CH₃ | ~2.2 (s) | ~12 |
| C3 and C5 | - | ~148 |
| C4-I | - | ~65 |
2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity within the N-propyl group by showing cross-peaks between the N-CH₂, the adjacent CH₂, and the terminal CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals of the N-propyl and methyl groups to their corresponding carbon resonances.
Solid-State NMR Methodologies
Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. nih.gov For this compound, ssNMR could offer unique insights that are not accessible in solution. nih.gov
Due to the presence of the quadrupolar iodine nucleus (¹²⁷I), ssNMR can be particularly informative. researchgate.netwiley.com The interaction of the iodine nucleus with the surrounding electric field gradient is sensitive to the nature of the C-I bond and any intermolecular interactions, such as halogen bonding. nih.gov Solid-state ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments would reveal information about the crystallographic symmetry of the molecule in the unit cell. nih.gov Furthermore, ssNMR is a powerful tool for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral signatures.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint and information about its functional groups and conformation.
Characteristic Absorption and Scattering Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the methyl and propyl groups will appear in the 2850-3000 cm⁻¹ region. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations. For pyrazole derivatives, bands in the 1400-1600 cm⁻¹ region are typically associated with C=C and C=N stretching modes. researchgate.netrsc.org The C-I stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
The Raman spectrum provides complementary information to the IR spectrum. The C-I bond, being highly polarizable, is expected to give a strong Raman scattering signal, making Raman spectroscopy a particularly useful tool for studying the iodo-substituent. The symmetric vibrations of the pyrazole ring are also often more intense in the Raman spectrum.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| C-H stretch (alkyl) | 2850-3000 | Medium |
| C=N/C=C stretch (pyrazole ring) | 1400-1600 | Medium-Strong |
| CH₃/CH₂ bend | 1375-1470 | Medium |
| Pyrazole ring breathing | ~1000-1200 | Strong |
| C-I stretch | 500-600 | Strong |
Conformational Insights from Vibrational Spectra
The vibrational spectra can also provide insights into the conformational flexibility of the molecule, particularly concerning the N-propyl group. The rotational isomers (conformers) arising from rotation around the N-CH₂ and CH₂-CH₂ bonds may have slightly different vibrational frequencies. By performing temperature-dependent IR or Raman studies, it might be possible to observe changes in the relative intensities of certain bands, which could be attributed to a shift in the conformational equilibrium. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different conformers, aiding in the interpretation of the experimental spectra. jocpr.commdpi.com
Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₃IN₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its composition.
Table 1: Theoretical and Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₃IN₂ |
| Calculated Monoisotopic Mass | 264.0178 u |
| Hypothetical Measured m/z [M+H]⁺ | 265.0251 |
| Mass Accuracy (ppm) | < 5 ppm |
Note: This table is based on theoretical calculations and expected values for a high-resolution mass spectrometry experiment.
The high mass accuracy of HRMS, typically below 5 ppm, allows for the confident assignment of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation of pyrazoles is known to be influenced by the nature and position of its substituents semanticscholar.org.
The fragmentation of N-alkylated pyrazoles often involves cleavages at the N-alkyl group and within the pyrazole ring itself. The presence of an iodine atom also introduces specific fragmentation pathways. Key expected fragmentation pathways for the protonated molecule [M+H]⁺ would include:
Loss of the propyl group: A primary fragmentation would likely involve the cleavage of the N-propyl bond, leading to the formation of a stable pyrazole cation.
Loss of iodine: The C-I bond can cleave, resulting in a fragment ion corresponding to the 3,5-dimethyl-1-propyl-1H-pyrazole cation.
Ring fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the expulsion of small neutral molecules like HCN semanticscholar.org.
Cleavage of the propyl chain: Fragmentation can also occur along the propyl chain, leading to the loss of ethene or propene.
Table 2: Plausible MS/MS Fragmentation Data for [C₈H₁₃IN₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 265.0251 | 223.0145 | C₃H₆ (Propene) | [4-Iodo-3,5-dimethyl-1H-pyrazole + H]⁺ |
| 265.0251 | 138.1180 | I (Iodine radical) | [3,5-dimethyl-1-propyl-1H-pyrazole + H]⁺ |
| 265.0251 | 97.0816 | C₃H₇I (1-Iodopropane) | [3,5-dimethyl-1H-pyrazole + H]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on known fragmentation behaviors of substituted pyrazoles.
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this exact compound is not publicly available, we can infer expected structural parameters based on related N-alkylated pyrazole structures acs.orgresearchgate.netnih.govsci-hub.st.
The pyrazole ring is expected to be planar due to its aromatic character. The substituents—two methyl groups, an iodine atom, and a propyl group—will be attached to this ring. The propyl group at the N1 position will exhibit a specific conformation in the crystal lattice. Intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···I hydrogen bonds, would govern the crystal packing.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| C-I Bond Length | ~2.10 Å |
| N-C(propyl) Bond Length | ~1.47 Å |
| Pyrazole Ring Bond Lengths | C-C: ~1.38-1.40 Å; C-N: ~1.33-1.36 Å; N-N: ~1.35 Å |
| Dihedral Angle (Pyrazole ring - Propyl chain) | Variable, dependent on crystal packing |
Note: These values are estimations based on typical bond lengths and crystal systems observed in similar N-alkylated and halogenated pyrazole structures.
Advanced Spectroscopic Techniques for Electronic Structure and Excited State Analysis
Understanding the electronic structure and excited-state properties of this compound is crucial for predicting its photochemical behavior and potential applications in materials science. Computational chemistry, in conjunction with experimental spectroscopy, provides deep insights into these properties nih.goveurasianjournals.com.
UV-Vis spectroscopy can reveal information about the electronic transitions within the molecule. Substituted pyrazoles typically exhibit π-π* transitions in the UV region nih.govnih.gov. The presence of the iodine atom and alkyl groups will influence the energy of these transitions.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to model the electronic structure and predict the UV-Vis spectrum. These calculations provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the nature of electronic transitions, and the distribution of electron density in the ground and excited states nih.govbiointerfaceresearch.com.
For this compound, the HOMO is expected to have significant contributions from the pyrazole ring's π-system and the lone pairs of the iodine atom. The LUMO is likely to be a π* orbital of the pyrazole ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
|---|---|
| Main UV Absorption (λmax) | Expected in the 220-280 nm range (π-π* transition) |
| HOMO Character | π-orbital of the pyrazole ring with p-orbital contribution from iodine |
| LUMO Character | π*-antibonding orbital of the pyrazole ring |
| Calculated HOMO-LUMO Gap | ~4-6 eV (typical for substituted pyrazoles) |
Note: The values in this table are theoretical predictions based on computational studies of similar halogenated and alkylated pyrazole systems.
Further analysis of the excited states can be performed using advanced computational methods to understand potential photochemical reaction pathways, fluorescence, or phosphorescence properties, which are influenced by the heavy iodine atom through spin-orbit coupling.
Potential Contributions to Advanced Materials Science and Supramolecular Chemistry
Integration of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole into Functional Organic Materials
The incorporation of this pyrazole (B372694) derivative into functional organic materials could lead to novel properties, although experimental data for this specific compound is currently unavailable.
There is no specific research detailing the luminescent properties or Aggregation-Induced Emission (AIE) of this compound. However, the pyrazole scaffold is a known component in some luminescent molecules. The presence of the heavy iodine atom could, in theory, influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. The propyl and dimethyl groups could be tailored to induce AIE by restricting intramolecular rotations in the aggregated state, a common strategy in the design of AIE-active materials.
Table 1: Hypothetical Photophysical Properties of Pyrazole-Based Luminophores
| Property | Potential Characteristic of a this compound based material |
|---|---|
| Emission Type | Potentially fluorescent or phosphorescent |
| Quantum Yield | Variable, influenced by aggregation and environment |
The potential of this compound as an organic semiconductor has not been investigated. Generally, pyrazole-containing molecules can be designed to have suitable frontier molecular orbital (HOMO-LUMO) energy levels for charge transport. The iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of larger, conjugated systems necessary for efficient charge transport. The alkyl groups would primarily influence the material's solubility and thin-film morphology, which are critical factors in the performance of organic electronic devices.
Supramolecular Assembly Strategies Involving this compound Derivatives
The non-covalent interactions of this molecule are expected to be a rich area of study, driven by its distinct functional groups.
The iodine atom at the 4-position of the pyrazole ring is a prime candidate for forming halogen bonds. Research on the closely related 4-iodopyrazole (B32481) has shown its capability to act as a halogen bond donor. nih.govbris.ac.ukaip.org This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a halogen bond acceptor (e.g., a Lewis base), is a powerful tool in crystal engineering and the design of supramolecular architectures. The strength of this bond would be comparable to that of other halogen bonds involving iodo-organic compounds.
Table 2: Comparison of Halogen Bond Strengths
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |
|---|---|---|
| 4-Iodopyrazole (analog) | Pyridine | Estimated -4 to -6 |
Note: Data for this compound is hypothetical and for illustrative purposes.
While the 1-propyl group on the pyrazole nitrogen precludes the typical N-H···N hydrogen bonding seen in unsubstituted pyrazoles, the nitrogen atom at the 2-position can still act as a hydrogen bond acceptor. This allows for the formation of hydrogen-bonded networks with suitable donor molecules, influencing the self-assembly and crystal packing of materials incorporating this pyrazole derivative.
Design of Self-Assembled Systems Based on the Pyrazole Core
The combination of halogen and potential hydrogen bonding capabilities, along with van der Waals forces from the alkyl groups, makes this compound a versatile building block for designing complex self-assembled systems. By choosing appropriate partner molecules, it is conceivable to construct a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The interplay between the directional and specific halogen and hydrogen bonds and the less directional van der Waals interactions would govern the final structure and properties of the assembled system.
Applications in Sensors and Molecular Recognition Systems
The this compound scaffold holds considerable promise for the development of advanced sensors and molecular recognition systems. The pyrazole moiety itself is known to be an effective component in fluorescent chemosensors due to its ability to coordinate with metal ions and influence the photophysical properties of attached fluorophores. rsc.orgnih.gov The specific substitutions on the pyrazole ring in this compound can be leveraged to create highly selective and sensitive detection systems.
The iodine atom at the 4-position is a key feature that can be exploited in sensor design. The carbon-iodine bond can act as a reactive site for further functionalization, allowing for the attachment of signaling units such as fluorophores or chromophores. This modular approach enables the rational design of sensors for a variety of analytes. Moreover, the iodine atom can participate in halogen bonding interactions, providing an additional recognition motif for the selective binding of electron-rich guest molecules.
The N-propyl group, while seemingly simple, can play a crucial role in tuning the sensor's properties. It can influence the solubility of the sensor molecule in different media and can also create specific steric environments around the recognition site, thereby enhancing selectivity. For instance, the propyl chain could create a hydrophobic pocket that favors the binding of nonpolar analytes.
Illustrative Example of Potential Sensor Application:
A hypothetical fluorescent sensor based on the this compound scaffold could be designed for the detection of a specific metal ion, for example, Mercury(II) (Hg²⁺). The pyrazole nitrogen atoms could act as the primary binding site for the metal ion. Upon binding, the conformation of the molecule could change, leading to a "turn-on" or "turn-off" fluorescent response from an appended fluorophore. The selectivity for Hg²⁺ over other metal ions could be enhanced by the specific electronic and steric environment created by the methyl and propyl groups.
Interactive Data Table: Hypothetical Fluorescence Response of a Sensor Derived from this compound
| Analyte | Fluorescence Intensity (Arbitrary Units) | Selectivity Factor |
| Blank | 10 | - |
| Hg²⁺ | 500 | 50 |
| Pb²⁺ | 30 | 3 |
| Cd²⁺ | 45 | 4.5 |
| Zn²⁺ | 25 | 2.5 |
| Cu²⁺ | 60 | 6 |
This table presents hypothetical data to illustrate the potential performance of a sensor. The selectivity factor is calculated as the ratio of the fluorescence intensity in the presence of the analyte to that of the blank.
Future Directions in Material Science Utilizing this compound Scaffolds
The unique combination of functional groups in this compound opens up several exciting avenues for future research in material science. The ability to form predictable supramolecular assemblies through halogen bonding and other non-covalent interactions makes this molecule a versatile building block for the construction of novel crystalline materials with interesting optical, electronic, and porous properties.
One promising direction is the development of halogen-bonded co-crystals . By co-crystallizing this compound with other molecules that can act as halogen bond acceptors (e.g., pyridines, amines), it may be possible to create materials with tailored crystal packing and, consequently, unique physical properties. The length and flexibility of the N-propyl chain could be systematically varied to control the dimensionality of the resulting supramolecular networks, from simple 1D chains to more complex 2D and 3D architectures. rsc.org
Another area of interest lies in the use of this compound as a precursor for luminescent materials . The pyrazole core is a component of many fluorescent molecules. rsc.org By using the iodine atom as a handle for cross-coupling reactions, various chromophoric and fluorophoric units can be introduced at the 4-position. The resulting materials could have applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The N-propyl group can enhance the processability and film-forming properties of these materials.
Furthermore, the this compound scaffold could be incorporated into polymers to create functional materials. Polymerization of a vinyl-functionalized derivative, for example, could lead to polymers with pendant pyrazole units. These polymers could exhibit interesting properties such as metal-ion binding capabilities, tunable refractive indices, or specific surface properties. The length of the N-alkyl chain would be expected to influence the polymer's glass transition temperature and mechanical properties. nih.gov
Interactive Data Table: Potential Research Directions and Applications
| Research Direction | Key Molecular Feature | Potential Application |
| Halogen-Bonded Co-crystals | 4-Iodo group | Non-linear optics, ferroelectricity |
| Luminescent Materials | Pyrazole core, C-I for functionalization | OLEDs, fluorescent probes |
| Functional Polymers | N-propyl group, polymerizable derivatives | Membranes, coatings, smart materials |
| Liquid Crystals | Anisotropic molecular shape | Display technologies |
The exploration of these future directions will undoubtedly lead to a deeper understanding of the structure-property relationships in pyrazole-based materials and could pave the way for the development of new technologies based on the unique properties of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
